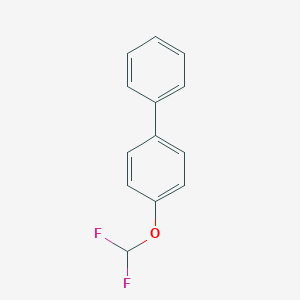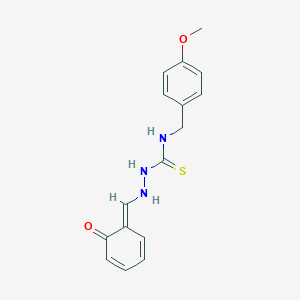
1-Buten-1-one, 2-(2-pyridinyl)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Buten-1-one, 2-(2-pyridinyl)-(9CI) is a chemical compound that belongs to the family of heterocyclic compounds. It is a yellowish liquid with a boiling point of 210-211°C. This compound is used in scientific research for various purposes, including as a building block for the synthesis of other compounds and as a catalyst in organic reactions.
Mechanism Of Action
The mechanism of action of 1-Buten-1-one, 2-(2-pyridinyl)-(9CI) is not well understood. However, it is believed that this compound acts as a catalyst in organic reactions by facilitating the formation of intermediates and lowering the activation energy required for the reaction to occur.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of 1-Buten-1-one, 2-(2-pyridinyl)-(9CI). However, it has been reported that this compound is toxic to certain types of cells, including human lung cancer cells. Additionally, it has been shown to inhibit the growth of certain bacteria, including Staphylococcus aureus.
Advantages And Limitations For Lab Experiments
One of the advantages of using 1-Buten-1-one, 2-(2-pyridinyl)-(9CI) in lab experiments is its high yield of synthesis. Additionally, this compound is relatively stable and can be stored for extended periods without significant degradation. However, one of the limitations of using this compound is its toxicity, which can make handling and disposal of the compound challenging.
Future Directions
There are several future directions for the use of 1-Buten-1-one, 2-(2-pyridinyl)-(9CI) in scientific research. One potential direction is the synthesis of novel pyridine-fused heterocycles for the treatment of cancer and other diseases. Additionally, this compound could be used as a catalyst in the synthesis of other organic compounds with potential applications in various fields, including pharmaceuticals, materials science, and energy. Finally, further research is needed to understand the mechanism of action and potential toxicity of this compound, which could inform its safe use in future experiments.
Synthesis Methods
The synthesis of 1-Buten-1-one, 2-(2-pyridinyl)-(9CI) can be achieved by several methods. One of the most common methods is the reaction of 2-pyridinecarboxaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. This reaction results in the formation of the desired compound with a yield of around 70%.
Scientific Research Applications
1-Buten-1-one, 2-(2-pyridinyl)-(9CI) has been extensively used in scientific research as a building block for the synthesis of other compounds. For example, this compound has been used to synthesize pyridine-fused heterocycles, which have shown promising results in the treatment of cancer and other diseases. Additionally, 1-Buten-1-one, 2-(2-pyridinyl)-(9CI) has been used as a catalyst in organic reactions, including the Michael addition reaction and the aldol reaction.
properties
CAS RN |
185153-70-2 |
|---|---|
Product Name |
1-Buten-1-one, 2-(2-pyridinyl)-(9CI) |
Molecular Formula |
C9H9NO |
Molecular Weight |
147.17 g/mol |
InChI |
InChI=1S/C9H9NO/c1-2-8(7-11)9-5-3-4-6-10-9/h3-6H,2H2,1H3 |
InChI Key |
GEECJFMQWDVENC-UHFFFAOYSA-N |
SMILES |
CCC(=C=O)C1=CC=CC=N1 |
Canonical SMILES |
CCC(=C=O)C1=CC=CC=N1 |
synonyms |
1-Buten-1-one, 2-(2-pyridinyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Benzo[1,2-d:5,4-d']bisoxazole-2,6(3H,5H)-dione](/img/structure/B64761.png)
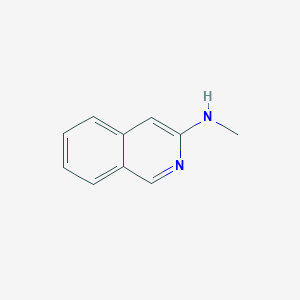


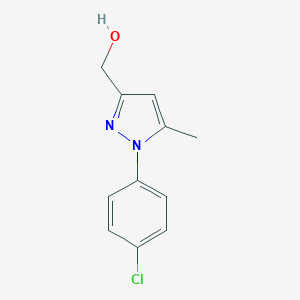
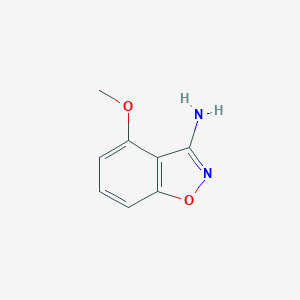

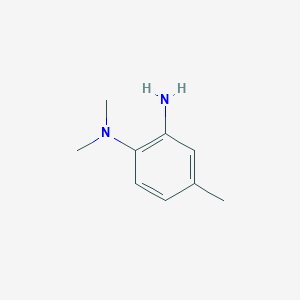

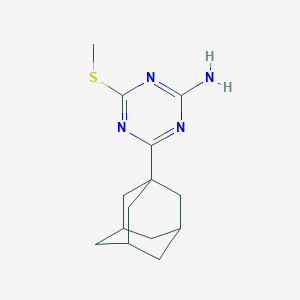
![4-Chloro-6-fluoropyrido[3,4-D]pyrimidine](/img/structure/B64790.png)
